molecular formula C16H19N3O3S B2795482 N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021256-26-7

N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2795482
CAS No.: 1021256-26-7
M. Wt: 333.41
InChI Key: LOWGJCIQHDJDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-(Cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small-molecule compound featuring a thiazole core substituted with a furan-2-carboxamide group and a cyclopentylamino-3-oxopropyl side chain. The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur, which often enhances metabolic stability and binding affinity in medicinal chemistry contexts . This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where the thiazole and carboxamide functionalities are critical.

Properties

IUPAC Name

N-[4-[3-(cyclopentylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-14(17-11-4-1-2-5-11)8-7-12-10-23-16(18-12)19-15(21)13-6-3-9-22-13/h3,6,9-11H,1-2,4-5,7-8H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWGJCIQHDJDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using appropriate boronic acids and halides.

    Introduction of the Cyclopentylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with cyclopentylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Pharmacology: It is investigated for its potential therapeutic effects and mechanisms of action in various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and DNA. The thiazole and furan rings can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The cyclopentylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)

Key Differences :

  • Substituent: The 3-methoxybenzyl group replaces the cyclopentylamino-3-oxopropyl chain.
  • Molecular Weight : 371.4 g/mol (vs. ~377.4 g/mol for the target compound, estimated based on cyclopentyl substitution).

Implications :

  • The methoxybenzyl analogue may exhibit stronger binding to aromatic-rich binding pockets (e.g., kinase ATP sites), while the cyclopentyl variant could favor hydrophobic interactions in less polar environments.

Methyl 3-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (Compound 27 in )

Key Differences :

  • Core Modifications : A 4-chlorophenyl and sulfamoylphenyl substituent replaces the furan carboxamide and cyclopentyl groups.
  • Functionality: The sulfonamide group introduces strong hydrogen-bond donor/acceptor capacity and acidity (pKa ~10), unlike the neutral carboxamide in the target compound .

Implications :

  • Compound 27’s sulfonamide likely improves aqueous solubility but may reduce blood-brain barrier penetration compared to the more lipophilic cyclopentyl-containing target compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-(4-(3-(Cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₂₂N₃O₃S (estimated) ~377.4 Cyclopentylamino-3-oxopropyl, furan-2-carboxamide Enzyme inhibition, CNS-targeted therapies
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₇N₃O₄S 371.4 3-Methoxybenzyl, furan-2-carboxamide Kinase inhibitors, antimicrobial agents
Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate C₂₀H₁₉ClN₃O₄S₂ 464.9 4-Chlorophenyl, sulfamoylphenyl Anti-inflammatory, diuretic agents

Research Findings and Trends

  • Bioactivity : Thiazole derivatives with carboxamide groups (e.g., the target compound and CAS 923226-70-4) show broad-spectrum kinase inhibition, while sulfonamide-containing analogues (e.g., Compound 27) are more commonly associated with carbonic anhydrase inhibition .
  • Synthetic Accessibility : The target compound’s cyclopentyl side chain requires multi-step synthesis involving cyclopentylamine coupling, whereas methoxybenzyl analogues can be synthesized via simpler alkylation routes .
  • ADME Profiles : Cyclopentyl substitution improves metabolic stability compared to benzyl groups, as observed in preclinical studies of similar thiazole derivatives .

Biological Activity

N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial studies. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H20N4O3S
  • Molecular Weight : 360.4 g/mol
  • CAS Number : 1040643-40-0

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with thiazole and furan moieties have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes some of these findings:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AAGS (stomach cancer)2.63 ± 0.17Induces apoptosis, G2/M arrest
Compound BHeLa (cervical cancer)5.00 ± 0.30Inhibits cell proliferation
This compoundMGC-803 (gastric cancer)TBDTBD

The mechanisms by which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have been shown to:

  • Induce Apoptosis : By activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Specifically at the G2/M phase, preventing cancer cells from dividing.
  • Inhibit Tumor Growth : Through modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

In addition to its antitumor properties, compounds related to this compound have also been evaluated for their antimicrobial activity. For example, studies on thiazole derivatives indicate potential efficacy against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer.

Case Studies

  • Study on Cytotoxicity : A recent study synthesized several derivatives and tested their cytotoxicity using the MTT assay across different human cancer cell lines (AGS, MGC-803, HCT-116). The results indicated that certain derivatives exhibited superior activity compared to standard chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of thiazole-containing compounds against H. pylori. Results showed that some derivatives had comparable activity to existing antibiotics, suggesting a promising avenue for further development in treating infections associated with this pathogen .

Q & A

Basic: What are the optimal synthetic routes and critical parameters for synthesizing N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core via cyclization of thiourea derivatives or coupling of pre-functionalized thiazole intermediates. Key steps include:

  • Amide bond formation between the cyclopentylamine and propionic acid derivatives under carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Thiazole ring assembly using Hantzsch thiazole synthesis, requiring precise control of temperature (60–80°C) and pH (neutral to mildly acidic) to avoid side reactions .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
    Critical parameters : Reaction time (<24 hours to prevent decomposition), anhydrous conditions for amide coupling, and inert atmosphere (N₂/Ar) for thiazole stability .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structure?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the thiazole (C-2 substitution) and cyclopentyl group integration. Aromatic protons in furan (δ 6.3–7.5 ppm) and thiazole (δ 7.8–8.2 ppm) are diagnostic .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₁₉H₂₂N₃O₃S) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA, gradient elution). Retention time consistency across batches is critical .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and solvent controls .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases. Use ATP/GTP analogs to measure competitive binding .
  • Antimicrobial screening : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can density functional theory (DFT) calculations predict the compound's electronic properties and reactivity?

Methodological Answer:

  • Functional selection : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets balance accuracy and computational cost for geometry optimization .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox behavior. Lower gaps (<5 eV) suggest higher reactivity .
  • Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic regions (e.g., carbonyl groups) for predicting reaction sites .

Advanced: What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Compound stability : Test degradation in DMSO/PBS via LC-MS over 48 hours to rule out artifactive results .
  • Orthogonal assays : Validate enzyme inhibition using SPR (surface plasmon resonance) if fluorescence assays show variability .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the cyclopentylamino and thiazole groups?

Methodological Answer:

  • Cyclopentyl modifications : Synthesize analogs with cyclohexyl, adamantyl, or branched alkyl groups. Test for steric effects on target binding .
  • Thiazole substitutions : Introduce electron-withdrawing (Cl, NO₂) or donating (CH₃, OCH₃) groups at C-4/C-5 to modulate π-π stacking .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond donors/acceptors (e.g., amide carbonyl) .

Advanced: What computational methods model interactions between this compound and biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets of kinases (PDB: 1M17) with flexible side chains. Prioritize poses with hydrogen bonds to hinge regions .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Calculate RMSD/RMSF for protein-ligand complexes .
  • MM-PBSA/GBSA : Estimate binding free energies. ΔG < -8 kcal/mol suggests strong affinity .

Advanced: How can solubility and stability be optimized for in vivo studies?

Methodological Answer:

  • Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility. Monitor pH-dependent stability (2.0–7.4) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) via emulsion-solvent evaporation. Characterize drug loading (>10%) and release kinetics (72-hour profile) .
  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and oxidants (H₂O₂) to identify degradation pathways .

Advanced: What analytical approaches detect and quantify degradation products under stress conditions?

Methodological Answer:

  • LC-MS/MS : Use a Q-TOF system in full-scan mode (m/z 100–1000) to identify hydrolytic (amide bond cleavage) or oxidative (sulfoxide formation) products .
  • Accelerated stability studies : Store at 25°C/60% RH for 6 months. Monitor purity loss (<5%) and correlate with Arrhenius kinetics .
  • 2D-NMR (COSY, HSQC) : Assign peaks to degradation impurities (e.g., free cyclopentylamine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.